molecular formula C10H10ClIN4O4 B12822789 2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12822789
M. Wt: 412.57 g/mol
InChI Key: BUXRSMOYQZICAU-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic organic compound that belongs to the class of purine analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and iodine atoms into the purine ring.

    Glycosylation: Attachment of the oxolane ring to the purine base.

    Hydroxymethylation: Introduction of hydroxymethyl groups to the oxolane ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups.

    Reduction: Reduction reactions could potentially modify the halogenated purine ring.

    Substitution: Nucleophilic substitution reactions might occur at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the purine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with enzymes involved in nucleic acid metabolism.

Medicine

In medicine, it could be investigated for its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs.

Industry

In industry, the compound might find applications in the development of pharmaceuticals or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action for compounds like 2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol often involves incorporation into nucleic acids, leading to chain termination or inhibition of nucleic acid synthesis. This can interfere with the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2’-deoxyadenosine: Another purine analog with antiviral and anticancer properties.

    2-Iodo-2’-deoxyadenosine: Similar structure with iodine substitution.

    6-Chloropurine: A simpler purine analog with a single chlorine substitution.

Uniqueness

2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the combination of chlorine and iodine substitutions on the purine ring, as well as the presence of hydroxymethyl groups on the oxolane ring. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRSMOYQZICAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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